
Roxatidine acetate hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d’acétate de roxatidine est un antagoniste spécifique et compétitif du récepteur H2 de l’histamine. Il est principalement utilisé pour traiter les ulcères gastriques, le syndrome de Zollinger-Ellison, l’œsophagite érosive, le reflux gastro-œsophagien et la gastrite . Le composé agit en supprimant l’effet de l’histamine sur les cellules pariétales de l’estomac, réduisant ainsi la sécrétion d’acide gastrique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate d’acétate de roxatidine implique plusieurs étapes :
Amination réductrice : La pipéridine réagit avec le 3-hydroxybenzaldéhyde pour former du 3-(1-pipéridinylméthyl)phénol.
Synthèse de Williamson : Ce composé intermédiaire réagit avec la N-(3-bromopropyl)phtalimide pour former une amine protégée.
Déprotection : L’amine protégée est déprotégée à l’aide d’hydrazine pour donner de la (3-(1-pipéridinylméthyl)phénoxy)propylamine.
Formation d’amide : Cette amine réagit avec l’acide glycolique pour former un amide.
Acétylation : La dernière étape consiste en une acétylation avec de l’anhydride acétique pour donner de l’acétate de roxatidine.
Méthodes de production industrielle
En milieu industriel, la préparation du chlorhydrate d’acétate de roxatidine implique l’utilisation de matières premières telles que la glycine, le mannitol, le sulfite de sodium et l’édétate disodique en tant que matériaux auxiliaires pour préparer la forme liquide .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d’acétate de roxatidine subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques.
Réduction : Il peut être réduit en sa forme amine primaire.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier en impliquant le cycle pipéridine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les agents halogénants comme le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : L’oxydation peut conduire à la formation d’acides carboxyliques.
Réduction : La réduction donne généralement des amines primaires.
Substitution : Les réactions de substitution peuvent donner divers dérivés halogénés.
Applications de la recherche scientifique
Le chlorhydrate d’acétate de roxatidine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l’étude des antagonistes du récepteur H2 de l’histamine.
Biologie : Le composé est utilisé pour étudier les effets de l’histamine sur la sécrétion d’acide gastrique.
Industrie : Le composé est utilisé dans l’industrie pharmaceutique pour la production de médicaments anti-ulcéreux.
Applications De Recherche Scientifique
Gastrointestinal Disorders
Roxatidine acetate hydrochloride is predominantly employed for treating conditions characterized by excessive gastric acid production, such as:
- Peptic Ulcers: It aids in healing ulcers by inhibiting gastric acid secretion.
- Gastroesophageal Reflux Disease (GERD): The compound alleviates symptoms by reducing acid reflux.
- Zollinger-Ellison Syndrome: Roxatidine is effective in managing this rare condition that causes excessive gastric acid production.
Clinical Studies
A study highlighted the pharmacokinetics of roxatidine in pediatric patients, demonstrating its efficacy in treating various acid-related disorders. Pediatric patients aged 5 to 14 were administered roxatidine capsules, with blood samples collected to assess plasma concentrations and therapeutic effects .
Pharmaceutical Development
Researchers utilize this compound in the formulation of new medications aimed at enhancing gastrointestinal health. Its properties as an H2-receptor antagonist make it a valuable candidate for developing innovative therapies targeting acid-related conditions.
Case Study: Bioequivalence Studies
A study evaluated the bioequivalence between generic and branded formulations of roxatidine, confirming that the generic version met the required pharmacokinetic parameters . This research supports the ongoing development of accessible treatment options for patients.
Clinical Research
Roxatidine is integral to clinical trials assessing new treatments for gastrointestinal disorders. Its inclusion helps establish safety and efficacy profiles for emerging therapies.
Combination Therapies
The compound is often used in conjunction with other medications to enhance treatment outcomes for patients with complex gastrointestinal issues. This multi-faceted approach allows for more effective management of symptoms and complications.
Veterinary Medicine
Recent explorations have extended the applications of this compound to veterinary medicine. It is being investigated for its potential to treat similar gastrointestinal conditions in animals, thus broadening its relevance beyond human health.
Anti-inflammatory Applications
Emerging research indicates that roxatidine may possess anti-inflammatory properties. A study demonstrated its effectiveness in alleviating symptoms of atopic dermatitis in mouse models, suggesting potential applications in dermatological conditions .
Data Summary Table
Application Area | Specific Uses | Notable Findings |
---|---|---|
Gastrointestinal Disorders | Peptic ulcers, GERD, Zollinger-Ellison | Effective in reducing gastric acid production |
Pharmaceutical Development | New medication formulations | Supports innovation in gastrointestinal treatments |
Clinical Research | Trials for acid-related disorders | Assesses safety and efficacy |
Veterinary Medicine | Treatment for animal gastrointestinal issues | Expanding therapeutic applications |
Anti-inflammatory Applications | Atopic dermatitis | Demonstrated reduction of skin inflammation |
Mécanisme D'action
Le chlorhydrate d’acétate de roxatidine agit en inhibant de manière compétitive l’histamine au niveau du récepteur H2 des cellules pariétales. Cette inhibition supprime la sécrétion normale d’acide par les cellules pariétales et la sécrétion d’acide stimulée par le repas. Le composé y parvient en bloquant l’histamine libérée par les cellules entérochromaffines de l’estomac de se lier aux récepteurs H2 des cellules pariétales, réduisant ainsi la sécrétion d’acide .
Comparaison Avec Des Composés Similaires
Composés similaires
- Cimétidine
- Ranitidine
- Famotidine
Singularité
Le chlorhydrate d’acétate de roxatidine est unique par sa puissance et sa sélectivité en tant qu’antagoniste du récepteur H2 de l’histamine. Il a une puissance anti-sécrétoire qui est environ trois à six fois supérieure à celle de la cimétidine et environ deux fois supérieure à celle de la ranitidine . De plus, il n’a pas d’effets anti-androgènes et n’interfère pas avec le métabolisme hépatique d’autres médicaments .
Activité Biologique
Roxatidine acetate hydrochloride (RXA) is a potent histamine H2 receptor antagonist primarily used in the treatment of various gastrointestinal disorders, including gastric ulcers and gastroesophageal reflux disease (GERD). This article delves into the biological activities of RXA, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications beyond its traditional uses.
Roxatidine functions as a competitive inhibitor of histamine at the H2 receptors located on parietal cells in the stomach. This inhibition leads to a significant reduction in gastric acid secretion through two primary mechanisms:
- Blocking Histamine Binding : RXA prevents histamine released from enterochromaffin-like (ECL) cells from binding to H2 receptors on parietal cells, thereby inhibiting acid secretion.
- Modulating Other Secretagogues : The drug also diminishes the effects of other substances that promote acid secretion, such as gastrin and acetylcholine, when H2 receptors are blocked .
Pharmacokinetics
- Bioavailability : Roxatidine has a bioavailability of approximately 80-90% when administered orally.
- Metabolism : It undergoes hepatic deacetylation with minor involvement from cytochrome P450 enzymes (CYP2D6 and CYP2A6).
- Half-Life : The elimination half-life ranges from 5 to 7 hours.
- Excretion : The drug is primarily excreted via the renal system .
Gastrointestinal Disorders
Roxatidine is mainly indicated for:
- Gastric ulcers
- Zollinger-Ellison syndrome
- Erosive esophagitis
- GERD
Clinical studies have shown that a single bedtime dose of 150 mg is more effective in suppressing nocturnal acid secretion compared to lower doses administered multiple times throughout the day .
Anti-inflammatory and Anti-allergic Properties
Recent research has explored the potential of RXA in treating inflammatory conditions such as atopic dermatitis. Studies indicate that RXA exhibits anti-inflammatory effects by:
- Inhibiting activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages.
- Reducing mast cell-mediated allergic responses by decreasing histamine levels in stimulated cells .
Case Studies
- Atopic Dermatitis : A study investigating RXA's effects on keratinocytes revealed that it significantly upregulated mRNA levels of key proteins involved in skin barrier function, such as filaggrin , and transcription factors like AhR and SIRT1 , suggesting its potential role in managing skin inflammatory diseases .
- Gastric Acid Secretion : A pharmacodynamic study demonstrated that 150 mg doses effectively suppress gastric acid secretion, establishing RXA as a viable option for patients with severe acid-related disorders .
Comparative Efficacy Table
Parameter | This compound | Other H2 Antagonists (e.g., Ranitidine) |
---|---|---|
Bioavailability | 80-90% | 50-60% |
Half-Life | 5-7 hours | 2-3 hours |
Dosing Frequency | Once daily | Multiple doses required |
Anti-inflammatory Effects | Yes | Limited |
Propriétés
IUPAC Name |
[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCTJHCXOHWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046670 | |
Record name | Roxatidine acetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93793-83-0 | |
Record name | Roxatidine acetate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | roxatidine acetate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Roxatidine acetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Roxatidine Acetate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Roxatidine acetate hydrochloride exert its therapeutic effect?
A1: this compound acts as a histamine H2-receptor antagonist. [] It competitively binds to histamine H2 receptors on the basolateral membrane of parietal cells in the stomach, effectively blocking histamine's action. [, ] This inhibition prevents the activation of these receptors, thereby reducing the secretion of gastric acid. [, ]
Q2: What is the role of the active metabolite, Roxatidine, in its pharmacological action?
A2: this compound itself is a prodrug, rapidly metabolized in the body to its active metabolite, Roxatidine. [] Roxatidine is primarily responsible for the H2-receptor antagonistic activity, leading to reduced gastric acid secretion. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H23N3O3S·HCl, and its molecular weight is 397.91 g/mol. []
Q4: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A4: Several spectroscopic methods have been utilized to characterize the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR studies have been conducted to determine the structure and conformation of this compound in different solvents. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the interactions between this compound and cyclodextrins, which are used in some formulations. []
Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
A5:
- Absorption: this compound is absorbed relatively slowly from the gastrointestinal tract after oral administration. []
- Distribution: Following absorption, this compound is widely distributed throughout the body. [] Studies in rats have shown significant distribution to the liver, kidneys, stomach, small intestine, and brain, among other tissues. []
- Metabolism: this compound is rapidly metabolized into its active form, Roxatidine. [] Further metabolism occurs primarily in the liver, resulting in various metabolites, including M-1, M-2, and M-3. [, , , , ] Notably, cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6, play key roles in the metabolic pathways of Roxatidine. []
- Excretion: The majority of the administered dose is excreted in the urine, with a smaller portion eliminated in the feces. []
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily indicated for the treatment of:
- Peptic ulcers: Studies have shown its efficacy in healing both gastric and duodenal ulcers. [, , , , ]
- Gastroesophageal reflux disease (GERD): this compound effectively reduces gastric acid secretion, offering relief from GERD symptoms. [, ]
- Zollinger-Ellison syndrome: This condition is characterized by excessive gastric acid secretion, and this compound helps manage this hypersecretion. []
Q7: What are the advantages of this compound over other H2-receptor antagonists?
A7:
- Long Duration of Action: this compound exhibits a longer duration of action compared to other H2-blockers like Cimetidine, potentially allowing for once-daily dosing. [, , ]
- Efficacy in Resistant Cases: Studies suggest that switching to this compound may be beneficial for patients with ulcers resistant to other H2-blockers, particularly those with five-membered ring structures. []
- Lower Potential for Drug Interactions: In vitro and in vivo studies indicate that this compound has a lower potential for interactions with drug-metabolizing enzymes compared to Cimetidine. [, , ]
Q8: Have any studies investigated the potential anti-cancer properties of this compound?
A8: Research has explored the potential of this compound in suppressing tumor growth. One study found that both this compound and Cimetidine inhibited the growth of colon cancer implants in mice, possibly by inhibiting angiogenesis, the formation of new blood vessels. []
Q9: What strategies have been explored to improve the delivery of this compound?
A10: Research has investigated the use of sustained-release formulations to prolong drug release and potentially enhance patient compliance. [, , ] One study focused on developing pulsatile controlled-release pellets of this compound, aiming to achieve a desired release profile. []
Q10: What analytical methods are commonly employed for the detection and quantification of this compound and its metabolites?
A10:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used to measure this compound and its metabolites in various matrices, including plasma and urine. [, , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and metabolite identification. [, , ]
- Spectrophotometry: Spectrophotometric methods, while less sensitive than HPLC or LC-MS, have been developed for the quantification of this compound in pharmaceutical formulations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.